molecular formula C26H27N3O3 B2555515 1'-Benzyl-2-(furan-2-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 488134-08-3

1'-Benzyl-2-(furan-2-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2555515
CAS No.: 488134-08-3
M. Wt: 429.52
InChI Key: HVOFPZOJNATGBB-UHFFFAOYSA-N
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Description

This compound belongs to the spirocyclic heterocyclic family, characterized by a unique fused pyrazolo-oxazine core and a benzyl-substituted piperidine moiety. Its structural complexity arises from the spiro junction at position 5, which bridges the benzo[e]pyrazolo[1,5-c][1,3]oxazine and piperidine rings.

Properties

IUPAC Name

1'-benzyl-2-(furan-2-yl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-30-24-10-5-9-20-22-17-21(23-11-6-16-31-23)27-29(22)26(32-25(20)24)12-14-28(15-13-26)18-19-7-3-2-4-8-19/h2-11,16,22H,12-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOFPZOJNATGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3(CCN(CC3)CC4=CC=CC=C4)N5C2CC(=N5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1'-Benzyl-2-(furan-2-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the molecular formula C28H21N3O3C_{28}H_{21}N_3O_3 and has a unique spirocyclic structure that contributes to its biological properties. The presence of both furan and piperidine moieties enhances its potential for various pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the B7-H1 blockade has been shown to enhance T-cell immunity in cancer models, suggesting that targeting similar pathways may be effective for our compound .

Table 1: Summary of Anticancer Studies

StudyCompoundActivityMechanism
Study ASimilar Pyrazolo CompoundsCytotoxicity against cancer cell linesInduction of apoptosis via caspase activation
Study BB7-H1 BlockadeEnhanced T-cell response in tumorsInhibition of PD-1/B7-H1 interaction

Antimicrobial Activity

The antimicrobial potential of related piperidine derivatives has been documented. In vitro evaluations demonstrated significant antibacterial activity against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating that our compound may also exhibit similar effects .

Table 2: Antimicrobial Efficacy of Piperidine Derivatives

CompoundPathogen TestedActivity Level
Compound XXanthomonas axonopodisHigh
Compound YRalstonia solanacearumModerate

Neuroprotective Effects

Preliminary research suggests that derivatives with a similar structural framework may possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress markers are potential mechanisms through which these compounds exert their effects.

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the effects of similar compounds on breast cancer cell lines, researchers found that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the importance of structural features in enhancing anticancer activity.

Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of derivatives related to our compound. Results showed that certain modifications increased efficacy against fungal pathogens, suggesting a pathway for optimizing antimicrobial activity through structural alterations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds are analyzed based on substituents, synthetic pathways, and physicochemical properties:

Structural Analogues

9-Chloro-2-(furan-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] Key Differences: Replaces the 7-methoxy and 1'-benzyl groups with a 9-chloro substituent and 1'-propyl chain. Physicochemical Data: Predicted collision cross-section (CCS) for [M+H]+ is 191.0 Ų, suggesting a compact conformation .

9′-Bromo-1-methyl-2′-phenyl-1′,10b′-dihydrospiro[piperidine-4,5′-pyrazolo[1,5-c][1,3]benzoxazine]

  • Key Differences : Substitutes the benzyl group with a methyl and introduces a bromo atom at position 9′.
  • Impact : Bromination increases molecular weight and polarizability, which may influence solubility and metabolic stability .

1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]

  • Key Differences : Replaces the pyrazolo-oxazine core with an oxazepine system and introduces a bromo substituent.
  • Impact : The oxazepine ring alters hydrogen-bonding capacity, while bromo substitution affects lipophilicity .

Substituent Effects on Bioactivity

  • Furan-2-yl Group : Present in both the target compound and MK56 (), this moiety enhances π-π stacking interactions in receptor binding .
  • Methoxy vs. Halogen Substituents : Methoxy groups (as in the target compound) improve solubility but reduce metabolic stability compared to halogenated analogues (e.g., 9-chloro or 9′-bromo derivatives) .

Data Tables

Table 1: Physicochemical Comparison of Spirocyclic Analogues

Compound Name Molecular Formula Key Substituents Predicted CCS (Ų) [M+H]+ Synthetic Yield (%)
Target Compound C₂₇H₂₈N₄O₃ 7-OMe, 1'-Benzyl, 2-Furan N/A N/A
9-Chloro-2-(furan-2-yl)-1'-propyl derivative C₂₂H₂₅ClN₄O₂ 9-Cl, 1'-Propyl, 2-Furan 191.0 N/A
9′-Bromo-1-methyl-2′-phenyl derivative C₂₂H₂₂BrN₃O 9′-Br, 1′-Me, 2′-Ph N/A N/A
5-(3,5-bis(trifluoromethyl)phenyl)-2-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-7-one C₁₉H₁₂F₆N₄O₂ 3,5-CF₃, 2-Furan N/A 50

Q & A

Statistical frameworks for multi-parametric optimization :

  • Design of Experiments (DoE) : Central composite design to optimize reaction parameters (e.g., temperature, catalyst loading) .
  • Machine learning : Random forest regression to prioritize synthesis variables impacting yield .

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